![molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7](/img/structure/B1306308.png)

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

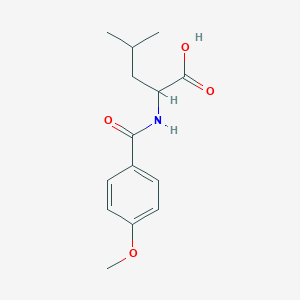

“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 . It is a member of the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amine derivatives . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on a C17H21NO3 skeleton . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 287.35400 . It has a boiling point of 388.7ºC at 760 mmHg . More detailed physical and chemical properties may be available in databases such as the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Applications in Lignin Acidolysis and Biomass Conversion

The compound is structurally related to research on the acidolysis of lignin and the conversion of biomass to furan derivatives. Studies have explored the mechanisms of β-O-4 bond cleavage in lignin model compounds, highlighting the role of similar structures in understanding lignin decomposition and the potential for producing valuable furan-based chemicals from lignocellulosic biomass. This research underscores the importance of such compounds in developing sustainable methods for converting plant biomass into useful materials and fuels, thereby providing a renewable feedstock for the chemical industry (T. Yokoyama, 2015; V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Synthesis of Heterocyclic Compounds

The structural features of this compound are relevant to the synthesis of arylmethylidenefuranones and their reactions with nucleophiles. These reactions are crucial for producing a wide range of heterocyclic compounds, including amides, pyrrolones, and benzofurans, which have applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of such compounds in organic synthesis illustrates their potential as intermediates in the development of new drugs and materials (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Biomedical Applications

Explorations into the chemical modifications of similar compounds have led to insights into their potential biomedical applications. For instance, studies on bio-inspired adhesive materials, such as catechol-conjugated polymers, have highlighted the role of such structural motifs in developing novel biomaterials for medical use. These materials exhibit strong adhesive properties and biocompatibility, making them promising for wound healing applications and as tissue sealants (J. Ryu, Seonki Hong, Haeshin Lee, 2015).

Environmental and Polymer Chemistry

Research into the degradation of nitrogen-containing compounds has shown the effectiveness of advanced oxidation processes in mineralizing such structures. This is particularly relevant for treating environmental pollutants and developing green chemistry protocols. Additionally, the compound's relevance to self-healing polymers through Diels–Alder chemistry highlights its potential in creating advanced materials with enhanced durability and longevity, contributing to sustainable material science (Akash P. Bhat, P. Gogate, 2021; Ying‐Ling Liu, T. Chuo, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been studied for their environmental interactions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGCECHPTVMDCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)